molecular formula C20H32O4 B148677 prostaglandin A1 CAS No. 14152-28-4

prostaglandin A1

Cat. No.: B148677
CAS No.: 14152-28-4
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-LDDQNKHRSA-N
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Description

Prostaglandin A1 is a naturally occurring compound derived from prostaglandin E1 through a dehydration process. It belongs to the prostaglandin family, which are lipid compounds with diverse hormone-like effects in animals. This compound is known for its role in inhibiting tumor growth, inflammation, virus replication, platelet aggregation, and neuron apoptosis .

Mechanism of Action

Target of Action

Prostaglandins, including PGA1, primarily target G protein-coupled receptors on the cell surface . These receptors initiate intracellular signal transductions, including cyclic adenosine monophosphate (cAMP)- and calcium ion (Ca2+)-induced cascades .

Mode of Action

PGA1 is known to inhibit tumor growth, inflammation, virus replication, platelet aggregation, and excitotoxin-induced neuron apoptosis . It promotes vasodilation and inhibits platelet activation by blocking increases in intracellular calcium concentration and thromboxane A2 (TXA2) synthesis .

Biochemical Pathways

Arachidonic acid-derived prostaglandins, including PGA1, contribute to the development of inflammation as intercellular pro-inflammatory mediators . They also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation . Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

While specific pharmacokinetic data for PGA1 is limited, prostaglandins in general are known to have a short half-life due to rapid metabolism and excretion . They are usually administered locally to ensure effective concentrations at the site of action while minimizing systemic side effects .

Result of Action

PGA1 has been shown to have neuroprotective effects in a rodent ischemic model . It also inhibits the activation of platelets, likely through blocking increases in intracellular calcium concentration and TXA2 synthesis . Furthermore, it has been found to have antimitotic and antiproliferative effects .

Action Environment

The action of PGA1 can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the effects of PGA1, as prostaglandins contribute to the development of inflammation as intercellular pro-inflammatory mediators . Additionally, the local concentration of PGA1 can significantly impact its efficacy, which is why it is often administered locally .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin A1 can be synthesized from prostaglandin E1 through a dehydration reaction. The process typically involves the use of dehydrating agents such as phosphorus oxychloride or dicyclohexylcarbodiimide under controlled conditions to remove water molecules and form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar dehydration techniques. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

Prostaglandin A1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Prostaglandin E1
  • Prostaglandin F2α
  • Prostaglandin D2
  • Prostaglandin I2 (Prostacyclin)
  • Thromboxane A2

Prostaglandin A1 stands out due to its unique combination of anti-inflammatory, anti-tumor, and anti-platelet aggregation properties, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKHCLZFGPIKKU-LDDQNKHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347314
Record name Prostaglandin A1
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Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin A1
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14152-28-4
Record name PGA1
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Record name Prostaglandin A1
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Record name Prostaglandin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14152-28-4
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Record name PROSTAGLANDIN A1
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Record name Prostaglandin A1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Prostaglandin A1 (PGA1) exert its anti-inflammatory effects?

A1: this compound (PGA1) can enhance the expression of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. [] This synergistic effect is dependent on NF-κB activation and involves the mitogen-activated protein (MAP) kinases p38 and SAPK/JNK signaling pathways. [] Additionally, the peroxisome proliferator-activated receptor gamma (PPARγ) pathway may also play a role in PGA1's effects on IL-10 expression. []

Q2: What is the role of this compound (PGA1) in regulating tau phosphorylation?

A2: Research suggests that this compound (PGA1) can inhibit the phosphorylation of tau protein, a key player in Alzheimer's disease (AD) pathology. [] This effect is mediated by the activation of protein phosphatase 2A (PP2A), specifically its scaffold subunit A alpha (PPP2R1A). [] PGA1 directly binds to PPP2R1A at the cysteine 377 residue via a Michael addition mechanism, enhancing PP2A activity and leading to reduced tau phosphorylation. []

Q3: How does this compound (PGA1) interact with nuclear factor-κB (NF-κB) signaling?

A3: Studies show that this compound (PGA1) can inhibit NF-κB activation, a critical transcription factor involved in inflammatory responses. [] In rat models of focal cerebral ischemia, PGA1 blocked ischemia-induced increases in phospho-IKKα levels, reversed the decline in IκBα levels, and attenuated the nuclear translocation of NF-κB p65. [] This inhibition of NF-κB signaling contributes to PGA1's neuroprotective effects. [, ]

Q4: Can this compound (PGA1) induce heat shock protein (HSP) expression?

A4: Yes, this compound (PGA1) has been shown to induce the expression of heat shock proteins, particularly HSP70, in various cell types. [, , , , , , ] This induction of HSPs is thought to contribute to the antiviral and cytoprotective effects of PGA1. [, , , ]

Q5: What is the role of this compound (PGA1) in regulating the cell cycle?

A5: this compound (PGA1) has demonstrated antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. [, ] In S-49 cyc− lymphoma cells, which lack adenylate cyclase activity, dimethyl this compound (dmPGA1) inhibited DNA synthesis and arrested cells at the G1/S phase transition. [] This arrest was reversible upon PGA1 removal, indicating a cytostatic rather than cytotoxic effect. []

Q6: What is the molecular formula and weight of this compound (PGA1)?

A6: this compound (PGA1) has a molecular formula of C20H32O5 and a molecular weight of 352.46 g/mol.

Q7: What are the in vitro and in vivo effects of this compound (PGA1) on tumor cells?

A7: this compound (PGA1) has demonstrated antitumor activity in various experimental models. In vitro studies show that PGA1 inhibits the growth of human melanoma colony-forming cells in a dose-dependent manner. [] Animal studies have also shown that PGA1 administration can suppress the growth of established human melanoma tumors in athymic nude mice. []

Q8: What evidence suggests the neuroprotective potential of this compound (PGA1)?

A8: Preclinical studies suggest that this compound (PGA1) may have neuroprotective effects. For instance, in rat models of permanent focal cerebral ischemia, PGA1 reduced infarct size, blocked NF-κB activation, and upregulated PPARγ expression. [] In vitro, PGA1 protected human dopaminergic SH-SY5Y cells from rotenone-induced apoptosis by inducing HSPs and blocking NF-κB nuclear translocation. []

Q9: What are the effects of this compound (PGA1) on renal function?

A9: Studies in conscious dogs revealed that the effects of this compound (PGA1) on renal function depend on sodium balance. [] In sodium-replete dogs, PGA1 increased glomerular filtration rate, renal blood flow, and sodium excretion. [] Conversely, in sodium-depleted dogs, PGA1 reduced glomerular filtration rate and sodium excretion while increasing plasma renin activity. [] These findings suggest a complex interplay between PGA1, sodium balance, and the renin-angiotensin system.

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